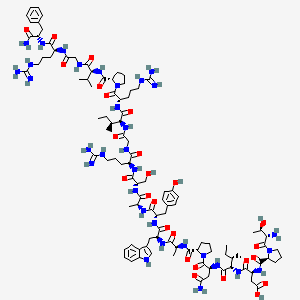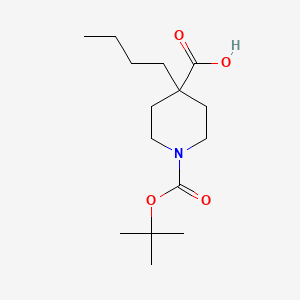
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid
Vue d'ensemble
Description
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid, also known as Boc-4-butylproline, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound belongs to the family of piperidine carboxylic acids and is used as a building block for the synthesis of various peptides and other biologically active molecules.
Mécanisme D'action
The mechanism of action of 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the synthesis of proteins. This inhibition leads to a decrease in protein synthesis, which can have various biological effects.
Biochemical and physiological effects:
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline has been shown to have various biochemical and physiological effects. For example, it has been found to have antimicrobial activity against various bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it can be used as a building block for the synthesis of various peptides and peptidomimetics. However, one of the limitations of using 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline is that it can be expensive to synthesize.
Orientations Futures
There are several future directions for the study of 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline. One potential area of research is the development of new peptidomimetics that can mimic the structure and function of specific peptides. Additionally, 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline could be studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Further research could also be conducted to better understand the mechanism of action of this compound and to identify new targets for drug development.
Applications De Recherche Scientifique
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline has been extensively studied for its potential applications in drug development. This compound is used as a building block for the synthesis of various peptides, including those with antimicrobial, antitumor, and anti-inflammatory properties. Additionally, 1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acidroline has been used in the development of peptidomimetics, which are molecules that mimic the structure and function of peptides.
Propriétés
IUPAC Name |
4-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-6-7-15(12(17)18)8-10-16(11-9-15)13(19)20-14(2,3)4/h5-11H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXDMSFXHBZCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-butylpiperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




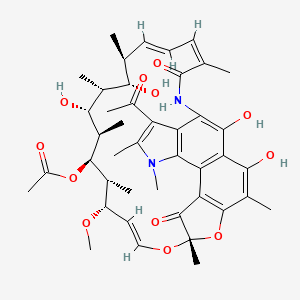

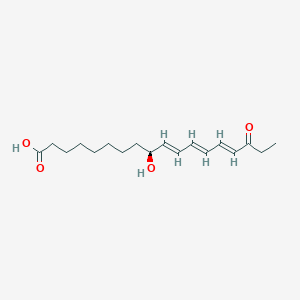

![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)


![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)
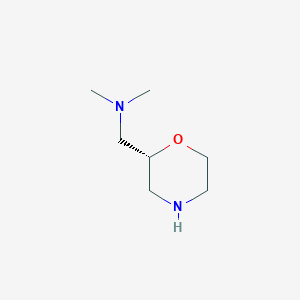
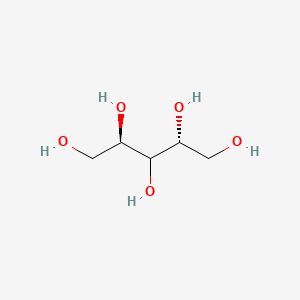
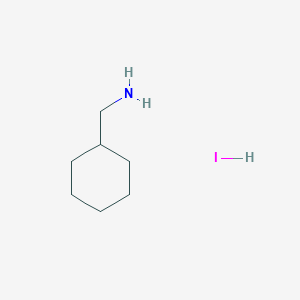
![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)
